molecular formula C24H31N5O2S B11296490 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B11296490
M. Wt: 453.6 g/mol
InChI Key: KXHOFSVFHVGXDX-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The diethylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the sulfonamide group via sulfonylation. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE: shares structural similarities with other sulfonamide-based compounds, such as:

Uniqueness

The uniqueness of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the pyrimidine ring enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C24H31N5O2S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C24H31N5O2S/c1-7-29(8-2)24-15-23(25-19(6)26-24)27-20-9-11-21(12-10-20)28-32(30,31)22-14-17(4)16(3)13-18(22)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27)

InChI Key

KXHOFSVFHVGXDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C

Origin of Product

United States

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